molecular formula C11H12N2O2 B1682885 Thozalinone CAS No. 655-05-0

Thozalinone

Cat. No. B1682885
CAS RN: 655-05-0
M. Wt: 204.22 g/mol
InChI Key: JJSHYECKYLDYAR-UHFFFAOYSA-N
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Description

Thozalinone (brand name Stimsen; former developmental code name CL-39808) is a psychostimulant that has been used as an antidepressant in Europe . It has also been trialed as an anorectic . Thozalinone is described as a “dopaminergic stimulant”, and likely acts via inducing the release of dopamine and to a minimal extent norepinephrine .


Synthesis Analysis

The synthesis of Thozalinone involves the use of Sodium hydride as a strong base to abstract the alcohol proton in ethyl mandelate . The addition of the oxyanion to dimethylcyanamide gives the intermediate. Intramolecular cyclization then occurs giving Thozalinone .


Molecular Structure Analysis

The molecular formula of Thozalinone is C11H12N2O2 . Its molecular weight is 204.22 g/mol . The IUPAC name is (RS)-2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one .


Physical And Chemical Properties Analysis

Thozalinone has a molecular weight of 204.22 g/mol . Its molecular formula is C11H12N2O2 . The IUPAC name is (RS)-2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one .

Scientific Research Applications

Pharmacologic Properties

Thozalinone has been identified to have pharmacologic actions akin to amphetamine and imipramine, with key differences. It is notably less toxic than amphetamine and has a greater margin of safety in mice. Unlike amphetamine, the stimulant action of thozalinone does not lead to tremors or convulsions even when the dosage is increased. Furthermore, its anorexigenic activity, which suppresses appetite, is more pronounced and longer-lasting than that of amphetamine. Thozalinone shows no evidence of tolerance development and has minimal cardiovascular side effects, with no analeptic actions observed (Greenblatt & Osterberg, 1965).

Synthesis Methodology

A novel synthetic protocol for 2-dialkylamino-2-oxazolin-4-ones, including thozalinone, was developed from various Vilsmeier salts and α-hydroxy amides derivatives. This methodology allows for simple and high-yield synthesis of thozalinone (Liu et al., 2017).

Behavioral Facilitation Interaction

Research on the interaction of thozalinone with imipramine and desipramine revealed distinct activity profiles. While combinations of other excitants with imipramines enhanced and prolonged facilitation, thozalinone combined with imipramines did neither enhance nor prolong the facilitatory effects (Bernstein & Latimer, 2004).

Detection in Biological Samples

The detection of thozalinone in human urine can be challenging. A method was developed for converting thozalinone and other psychostimulants to a common hydrolysis product, which can then be detected with high sensitivity and selectivity by thin-layer chromatography and gas chromatography/mass spectrometry (Gielsdorf, 1982).

Dopaminergic Supersensitivity Induction

A study investigating dopaminergic receptors in mice fed neuroleptic drugs found that thozalinone, a dopaminergic stimulant, elicited increased gnawing behavior in mice treated with certain neuroleptics. This suggests thozalinone's potential utility in studying neuroleptic drug-induced dopaminergic supersensitivity, which could be indicative of tardive dyskinesia-inducing effects (Yen-Koo & Balazs, 1980).

Safety And Hazards

There is limited information available on the safety and hazards of Thozalinone. It is recommended to handle it with care and use it for R&D purposes only .

properties

IUPAC Name

2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSHYECKYLDYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862359
Record name 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thozalinone

CAS RN

655-05-0
Record name Thozalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=655-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thozalinone [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THOZALINONE
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Record name 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THOZALINONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
EN Greenblatt, AC Osterberg - Toxicology and Applied Pharmacology, 1965 - Elsevier
Thozalinone has been shown to possess some … The anorexigenic activity of thozalinone is more pronounced and longer … The cardiovascular side effects of thozalinone are minimal, …
Number of citations: 11 www.sciencedirect.com
W Gielsdorf - 1982 - degruyter.com
… Nachweis der Psychostimulantien Pemoline, Fenozolone und Thozalinone im menschlichen Harn mit Gaschromatographie/Massenspektrometrie und …
Number of citations: 4 www.degruyter.com
BM Bernstein, CN Latimer - Psychopharmacologia, 1968 - Springer
The purpose of the present investigation was to examine the comparative interaction effects of amphetamine, alpha-pipradrol, methylphenidate and thozalinone with imipramine or …
Number of citations: 14 link.springer.com
HC Yeti-Koo, DA Davis, T Balazs - Drug and Chemical Toxicology, 1985 - Taylor & Francis
… Among the four gnawing-inducing agents used in this study, thozalinone gave a good prediction of rank order of PS-inducing effects. The gnawing behavior was seen without other …
Number of citations: 3 www.tandfonline.com
HC Yen-Koo, T Balazs - Drug and Chemical Toxicology, 1980 - Taylor & Francis
… Four days after withdrawal of the neuroleptics, thozalinone, a dopaminergic stimulant, was given … Alcohol increased the thozalinone-elicited gnawing behavior 2 weeks after dosing with …
Number of citations: 7 www.tandfonline.com
DM Gallant, MP Bishop, CB Scrignar… - Current therapeutic …, 1966 - pubmed.ncbi.nlm.nih.gov
A double-blind study of thozalinone (C1 39,808) in depressed outpatients A double-blind study of thozalinone (C1 39,808) in depressed outpatients …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
A Price, L Rayner, E Okon-Rocha, A Evans… - Journal of Neurology …, 2011 - jnnp.bmj.com
Background Despite the high prevalence of depression in people with neurological disorders, no previous study has sought to summarise existing evidence on the use of …
Number of citations: 109 jnnp.bmj.com
B Liu, D Su, Z Wei, J Cao, D Liang, Y Lin, H Duan - Chemistry Letters, 2017 - journal.csj.jp
… Notably, thozalinone (3a), as a mild stimulant in tristimania and anorexic, could be … , and we got a pharmacologically active compound thozalinone in 88% yield by this methodology. …
Number of citations: 5 www.journal.csj.jp
LJ Ramazzotto, B Siefert, R Jones - Fifth International Congress on Pharmacology, 1972
Number of citations: 2
EN GREENBLATT… - FEDERATION …, 1962 - FEDERATION AMER SOC EXP …
Number of citations: 0

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